Dihydroxyacetone phosphate

概要

説明

Dihydroxyacetone phosphate is a crucial biochemical molecule involved in various metabolic pathways, including glycolysis and the Calvin cycle. It is one of the breakdown products of fructose 1,6-bisphosphate and is rapidly and reversibly isomerized to glyceraldehyde 3-phosphate . This compound plays a significant role in the metabolism of glucose and lipid biosynthesis .

準備方法

合成経路と反応条件: ジヒドロキシアセトンリン酸は、化学的経路と酵素的経路の両方を通じて合成できます。 化学合成は、しばしばジベンジルリン酸とルイス酸を介した位置選択的エポキシド環開環、続いて触媒的酸化を使用します 。 酵素的経路は、通常、解糖系を模倣する多段階プロセスによって、ジヒドロキシアセトンまたはグリセロールの変換を伴います .

工業的製造方法: ジヒドロキシアセトンリン酸の工業的製造は、しばしば微生物発酵に依存します。 例えば、メチロトロフ酵母のメタノール同化系を使用して、メタノールとヒドロキシピルビン酸からジヒドロキシアセトンリン酸を生成できます 。 この方法は、そのスケーラビリティと効率性により有利です。

化学反応の分析

反応の種類: ジヒドロキシアセトンリン酸は、酸化、還元、異性化などのさまざまな化学反応を起こします。 それは、解糖系でグリセルアルデヒド3-リン酸に迅速かつ可逆的に異性化されます .

一般的な試薬と条件: ジヒドロキシアセトンリン酸の合成と反応で使用される一般的な試薬には、ジベンジルリン酸、ルイス酸、テトラプロピルアンモニウムペルルテネートなどの触媒酸化剤が含まれます .

主な生成物: ジヒドロキシアセトンリン酸の反応から生成される主な生成物には、グリセルアルデヒド3-リン酸、およびカルビン回路などの代謝経路の中間体があります .

4. 科学研究への応用

ジヒドロキシアセトンリン酸は、科学研究で幅広い用途があります。

科学的研究の応用

Metabolic Pathway Analysis

Glycolysis Studies

DHAP is a crucial intermediate in glycolysis, generated from fructose 1,6-bisphosphate. Its levels can indicate the metabolic state of cells and help assess glycolytic enzyme activity. Research shows that DHAP accumulation can affect cellular processes, including energy production and apoptosis.

Case Study: Diabetic Kidney Disease

A recent study highlighted the role of DHAP in diabetic kidney disease (DKD). Elevated levels of DHAP in high-glucose environments were linked to podocyte pyroptosis through the mTORC1 pathway. This finding suggests that targeting DHAP levels could provide therapeutic avenues for managing DKD .

Lipid Metabolism

Biosynthesis of Glycerolipids

DHAP serves as a precursor for glycerolipids, essential components of cell membranes and energy storage molecules. Analyzing DHAP levels can provide insights into lipid metabolism regulation and identify potential targets for metabolic disorder treatments.

Research Insights

Studies indicate that alterations in DHAP levels are associated with metabolic disorders such as obesity and diabetes. By measuring these levels, researchers can better understand lipid dysregulation in these conditions .

Clinical Diagnostics

Biomarker for Disease States

The quantification of DHAP can serve as a biomarker for various diseases, particularly those related to metabolic dysfunctions. Elevated DHAP levels have been observed in conditions like diabetes and certain cancers, making it a valuable diagnostic tool.

Example: Cancer Research

In cancer studies, altered DHAP levels have been linked to tumor metabolism changes. Monitoring these levels could aid in diagnosing and tracking disease progression .

Metabolomics Research

Targeted Metabolomics

The analysis of DHAP through advanced techniques like liquid chromatography-mass spectrometry (LC-MS) allows for sensitive detection in various biological samples. This approach enhances our understanding of metabolic pathways and their alterations in disease states.

Technical Advantages

The LC-MS method provides high sensitivity and specificity, enabling simultaneous analysis of multiple metabolites, including DHAP. This capability is crucial for comprehensive metabolomic studies .

Therapeutic Potential

Targeting DHAP in Treatments

Given its central role in metabolism, targeting DHAP could lead to novel therapeutic strategies for metabolic disorders and cancers. Reducing DHAP levels has shown promise in alleviating symptoms associated with DKD by mitigating podocyte injury .

Data Summary Table

作用機序

ジヒドロキシアセトンリン酸は、代謝経路への関与を通じてその効果を発揮します。 解糖系では、フルクトース1,6-ビスリン酸の分解産物の1つであり、グリセルアルデヒド3-リン酸に迅速に異性化されます 。 カルビン回路では、NADPHによって1,3-ビスホスホグリセリン酸の還元から生成されます 。 関与する分子標的には、フルクトースビスリン酸アルドラーゼやトリオースリン酸異性化酵素などの酵素が含まれます .

類似化合物との比較

生物活性

Dihydroxyacetone phosphate (DHAP) is an important metabolic intermediate involved in various biological pathways, including glycolysis and the Calvin cycle. This article explores the biological activity of DHAP, highlighting its roles in metabolic processes, its implications in diseases, and recent research findings.

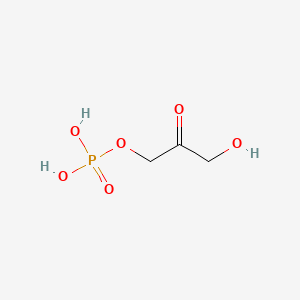

Chemical Structure and Properties

This compound is a phosphate ester of dihydroxyacetone, with the chemical formula HOCH₂C(O)CH₂OPO₃²⁻. It exists as an anion and is categorized as a monosaccharide phosphate. DHAP is neutral under physiological conditions and is rapidly interconverted to glyceraldehyde 3-phosphate (G3P) through the action of the enzyme triose phosphate isomerase.

Glycolysis

DHAP plays a crucial role in glycolysis, where it is produced from fructose 1,6-bisphosphate by the enzyme aldolase. It can be interconverted to G3P, allowing it to participate in energy production:

| Enzyme | Substrate | Product |

|---|---|---|

| Aldolase | Fructose 1,6-bisphosphate | This compound + Glyceraldehyde 3-phosphate |

| Triose Phosphate Isomerase | This compound | Glyceraldehyde 3-phosphate |

This reversible reaction highlights DHAP's role as a key intermediate in energy metabolism.

Calvin Cycle

In plants, DHAP is generated during the Calvin cycle as a product of the reduction of 1,3-bisphosphoglycerate. It contributes to the synthesis of ribulose 5-phosphate, which is essential for carbon fixation.

Diabetic Kidney Disease

Recent studies have revealed that elevated levels of DHAP are associated with diabetic kidney disease (DKD). Research indicates that DHAP accumulation can lead to podocyte pyroptosis—an inflammatory form of programmed cell death—through the activation of the mTORC1 signaling pathway. In a study involving db/db mice, increased levels of DHAP were observed alongside other glycolytic metabolites, suggesting a link between DHAP and renal injury in diabetes .

Advanced Glycation End Products (AGEs)

DHAP is also implicated in the formation of advanced glycation end products (AGEs), which are harmful compounds formed when sugars react with proteins or lipids. Elevated DHAP levels can lead to increased glycation of nucleotides and proteins, potentially contributing to various complications associated with diabetes and aging .

Case Studies and Research Findings

- Podocyte Injury in DKD : A study demonstrated that high glucose levels led to increased DHAP in podocytes, correlating with pyroptosis and renal damage. The expression of genes related to inflammation was upregulated in response to elevated DHAP levels .

- Metabolic Dysfunction : Another investigation found that exposure to dihydroxyacetone (a precursor to DHAP) altered metabolic activity in HEK 293T cells, leading to mitochondrial dysfunction and cell death via autophagy . This underscores the potential cytotoxic effects of DHAP under certain conditions.

特性

IUPAC Name |

(3-hydroxy-2-oxopropyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h4H,1-2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGACRATGGDKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058768 | |

| Record name | 2-Propanone, 1-hydroxy-3-(phosphonooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydroxyacetone phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57-04-5 | |

| Record name | Dihydroxyacetone phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyacetone phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxyacetone phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propanone, 1-hydroxy-3-(phosphonooxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1-hydroxy-3-(phosphonooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-3-(phosphonooxy)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYACETONE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7KF2T6W95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydroxyacetone phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。